molecular formula C14H18O2 B1612305 1-Benzylcyclohexanecarboxylic acid CAS No. 72335-55-8

1-Benzylcyclohexanecarboxylic acid

Cat. No.: B1612305
CAS No.: 72335-55-8
M. Wt: 218.29 g/mol
InChI Key: KIBHWMRCNKMKQJ-UHFFFAOYSA-N
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Description

1-Benzylcyclohexanecarboxylic acid is a cyclohexane derivative featuring a benzyl group and a carboxylic acid moiety attached to the cyclohexane ring. The compound’s molecular formula is inferred to be C₁₄H₁₆O₂, based on structural analogs like 1-Benzylcyclobutanecarboxylic acid (C₁₂H₁₄O₂, ) and the addition of a larger cyclohexane ring.

Properties

IUPAC Name

1-benzylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-13(16)14(9-5-2-6-10-14)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBHWMRCNKMKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608897
Record name 1-Benzylcyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72335-55-8
Record name 1-Benzylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclohexane-1-carboxylic acid
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Preparation Methods

The synthesis of 1-Benzylcyclohexanecarboxylic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of benzylmagnesium chloride with cyclohexanecarboxylic acid chloride. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of cyclohexanecarboxylic acid with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrogenation: Industrial production may involve the hydrogenation of benzylcyclohexanone in the presence of a suitable catalyst to yield 1-Benzylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

1-Benzylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of 1-Benzylcyclohexanecarboxylic acid can yield cyclohexylmethanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various Lewis acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The benzyl group can participate in various electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

1-Methylcyclohexanecarboxylic Acid
  • Structure : Cyclohexane with a methyl group and carboxylic acid.
  • Synthesis: Prepared via formic acid carbonylation of cyclohexanol derivatives ().
  • Properties: Smaller substituent (methyl vs.
1-(Carboxymethyl)cyclohexanecarboxylic Acid
  • Structure : Cyclohexane with a carboxymethyl branch and carboxylic acid.
  • Properties : Higher acidity due to two carboxylic acid groups; molecular weight 198.17 g/mol (). Used as a gabapentin-related compound in neurological research.
1-{4-[(Benzyloxy)carbonyl]phenyl}cyclohexanecarboxylic Acid
  • Structure : Cyclohexane with a benzyloxycarbonylphenyl group and carboxylic acid.
  • Synthesis : Involves hydrolysis of benzyl esters under basic conditions (e.g., NaOH/THF) followed by acidification ().
  • Applications : Intermediate in synthesizing bioactive molecules, highlighting the versatility of benzyl-substituted cyclohexanecarboxylic acids in medicinal chemistry.

Ring Size Variations: Cyclohexane vs. Cyclobutane

1-Benzylcyclobutanecarboxylic Acid
  • Structure : Cyclobutane ring with benzyl and carboxylic acid groups.
  • Molecular weight 190.24 g/mol ().
  • Safety : Requires stringent handling (e.g., ventilation, fire-resistant PPE) due to incompatibility with strong oxidizers ().
6-Benzoylcyclohex-3-ene-1-carboxylic Acid
  • Structure : Cyclohexene ring with benzoyl and carboxylic acid groups.
  • Reactivity : The double bond in the cyclohexene ring may participate in Diels-Alder reactions, unlike saturated cyclohexane derivatives ().

Functional Group Modifications

1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic Acid
  • Structure: Cyclohexane with a benzyloxycarbonylamino group and methyl substituent.
  • Applications: Used in peptide synthesis (e.g., protecting amino groups); molecular weight 291.35 g/mol ().
Benzocyclobutyl-1-carboxylic Acid
  • Structure : Fused benzocyclobutene ring with carboxylic acid.
  • Synthesis : Prepared via photochemical or thermal methods ().
  • Applications : Building block in materials science due to its strained ring system.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
1-Benzylcyclohexanecarboxylic Acid C₁₄H₁₆O₂ ~232.28 (estimated) Pharmaceutical intermediate
1-Methylcyclohexanecarboxylic Acid C₈H₁₂O₂ 140.18 High reactivity in esterification
1-Benzylcyclobutanecarboxylic Acid C₁₂H₁₄O₂ 190.24 Requires fire-resistant PPE
1-(Carboxymethyl)cyclohexanecarboxylic Acid C₉H₁₄O₄ 198.17 Gabapentin-related compound
6-Benzoylcyclohex-3-ene-1-carboxylic Acid C₁₄H₁₄O₃ 230.26 Diels-Alder reactivity

Research Findings and Trends

  • Synthetic Flexibility : Benzyl-substituted cyclohexanecarboxylic acids are synthesized via hydrolysis of benzyl esters () or carbonylation (), demonstrating adaptability in drug discovery pipelines.
  • Safety Considerations : Cyclobutane derivatives (e.g., 1-Benzylcyclobutanecarboxylic acid) require stricter safety protocols than cyclohexane analogs due to higher reactivity ().
  • Pharmaceutical Relevance: Derivatives like 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid are critical in peptide synthesis, underscoring the importance of substituent diversity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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